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Compound of Interest

Compound Name: 4-Bromo-3-methyl-1H-indazole

Cat. No.: B1371564 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methyl-1H-
indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Bromo-3-methyl-1H-indazole is a substituted indazole derivative of increasing interest

within medicinal chemistry and materials science. As a heterocyclic building block, its utility in

the synthesis of novel compounds necessitates a thorough understanding of its fundamental

physicochemical properties. This guide provides a comprehensive analysis of the compound's

chemical identity, structural features, and key physical characteristics. We delve into its

spectroscopic profile, solubility, thermal properties, and safety considerations from the

perspective of a senior application scientist. This document is designed to be a practical

resource, offering not only established data but also detailed, field-proven experimental

protocols for validation and further investigation. All data and methodologies are grounded in

authoritative sources to ensure scientific integrity.

Introduction and Scientific Context
The indazole scaffold is a privileged structure in drug discovery, known for its presence in a

wide array of biologically active compounds. The introduction of specific substituents, such as a

bromine atom at the 4-position and a methyl group at the 3-position, significantly influences the

molecule's electronic properties, steric profile, and potential for further functionalization. 4-
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Bromo-3-methyl-1H-indazole (CAS No. 1159511-73-5) serves as a critical intermediate for

creating more complex molecules, particularly in the development of kinase inhibitors and other

targeted therapeutics. Understanding its core properties is the foundational first step in rational

drug design and process development, enabling researchers to predict its behavior in both

chemical reactions and biological systems.

Chemical Identity and Structural Elucidation
The unambiguous identification of a compound is paramount before any further

characterization. The structural and chemical identifiers for 4-Bromo-3-methyl-1H-indazole
are summarized below.

Identifier Value Source

Compound Name 4-Bromo-3-methyl-1H-indazole [1][2]

CAS Number 1159511-73-5 [1][2][3]

Molecular Formula C₈H₇BrN₂ [1][3]

Molecular Weight 211.06 g/mol [1][2]

Monoisotopic Mass 209.97926 Da [1]

IUPAC Name 4-bromo-3-methyl-1H-indazole [1]

InChI Key
QLPNZDSBEQBVBD-

UHFFFAOYSA-N
[1][2]

SMILES CC1=C2C(=NN1)C=CC=C2Br [4]

Physical Form
White to off-white solid powder

or lump
[2]

Structural confirmation relies on a combination of spectroscopic techniques. The logical

workflow for this process ensures that data from multiple orthogonal methods are used to build

a cohesive and accurate picture of the molecule's identity.
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Caption: Workflow for Spectroscopic Structure Elucidation.

Core Physicochemical Properties
The physical properties of a compound dictate its handling, storage, formulation, and

pharmacokinetic profile. The table below summarizes the key physicochemical data for 4-
Bromo-3-methyl-1H-indazole.
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Property Value Notes Source

Melting Point (°C) 185.0 - 190.0 Experimental value.

Boiling Point (°C) 341.4 ± 22.0
Predicted value at 760

mmHg.
[3]

Density (g/cm³) 1.7 ± 0.1 Predicted value. [3]

Flash Point (°C) 160.3 ± 22.3 Predicted value. [3]

XlogP 2.6

Predicted value,

indicating moderate

lipophilicity.

[1][4]

Purity (%) >95.0
Typical purity from

commercial suppliers.
[2]

Spectroscopic Profile: The Molecular Fingerprint
A detailed spectroscopic analysis is essential for confirming identity and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra are proprietary to manufacturers, the expected ¹H and ¹³C

NMR spectra can be predicted based on the structure.

¹H NMR: The spectrum should feature distinct signals corresponding to the aromatic protons

on the benzene ring, the N-H proton of the indazole, and the methyl protons. The aromatic

protons will appear as multiplets in the ~7.0-7.8 ppm range. The N-H proton is expected to

be a broad singlet, typically downfield (>10 ppm), and its position can be concentration-

dependent. The methyl group (CH₃) will present as a sharp singlet around 2.5 ppm.

¹³C NMR: The spectrum will show eight distinct carbon signals. The methyl carbon will be the

most upfield signal (~10-15 ppm). The six aromatic carbons will appear in the ~110-140 ppm

range, with the carbon attached to the bromine (C4) and the carbons of the pyrazole ring

(C3, C7a) having characteristic shifts.

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight and elemental composition. For 4-Bromo-3-
methyl-1H-indazole, the key diagnostic feature is the isotopic pattern of bromine. Natural

bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass

spectrum will exhibit a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity,

separated by 2 m/z units. Predicted collision cross-section (CCS) values can further aid in

identification.[4]

Expected [M+H]⁺: 210.98654 and 212.98449 m/z

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

N-H Stretch: A broad peak is expected in the range of 3100-3300 cm⁻¹, characteristic of the

N-H bond in the pyrazole ring.

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H

stretch will be just below 3000 cm⁻¹.

C=C/C=N Stretch: Aromatic and pyrazole ring stretching vibrations will produce several

peaks in the 1450-1600 cm⁻¹ region.

C-Br Stretch: A peak in the fingerprint region, typically between 500-650 cm⁻¹, corresponds

to the carbon-bromine bond.

Solubility Profile
The solubility of a compound is critical for its application in solution-based assays, reactions,

and formulations. While quantitative public data is scarce, a qualitative assessment can be

made based on its structure. The molecule possesses both a polar N-H group and a nonpolar

brominated aromatic ring.

Expected Solubility: Likely to be soluble in polar organic solvents such as dimethyl sulfoxide

(DMSO), N,N-dimethylformamide (DMF), and methanol. It is expected to have low solubility

in water and nonpolar solvents like hexanes.
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Expert Insight: The predicted XlogP of 2.6 suggests a preference for lipid environments over

aqueous ones, which is a crucial consideration in drug development for predicting membrane

permeability and potential bioavailability challenges.[1]

Safety and Handling
Proper handling is essential to ensure laboratory safety. 4-Bromo-3-methyl-1H-indazole is

classified with several GHS hazards.[1]

Signal Word: Warning[1][2]

Hazard Statements:

H302: Harmful if swallowed[1][2]

H315: Causes skin irritation[1]

H319: Causes serious eye irritation[1]

H335: May cause respiratory irritation[1]

Precautionary Measures: Use of personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-

ventilated fume hood.

Storage: The compound should be stored in a tightly sealed container in a dry, room-

temperature environment to prevent degradation.[2]

Experimental Methodologies
To ensure trustworthiness and reproducibility, the following self-validating protocols are

provided for key analytical procedures.

Protocol: Purity Determination by High-Performance
Liquid Chromatography (HPLC)
This workflow outlines the process for assessing the purity of a sample.
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Caption: High-Performance Liquid Chromatography (HPLC) Purity Workflow.

Methodology:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to

initial conditions and equilibrate for 3 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of

DMSO or Acetonitrile to create a 1 mg/mL stock. Dilute as necessary.

System Suitability: Before sample analysis, inject a standard solution five times. The relative

standard deviation (RSD) for the peak area should be <2.0%.

Purity Calculation: Purity is determined by the area percent method, where the area of the

main peak is divided by the total area of all peaks in the chromatogram.

Protocol: Solubility Determination (Shake-Flask Method)
Preparation: Add an excess amount of 4-Bromo-3-methyl-1H-indazole to a series of vials,

each containing a known volume (e.g., 1 mL) of a different solvent (e.g., water, phosphate-

buffered saline pH 7.4, ethanol, DMSO).

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24

hours to ensure equilibrium is reached.

Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the

undissolved solid.

Quantification: Carefully remove a known aliquot of the supernatant, dilute it with a suitable

solvent, and determine the concentration using a pre-calibrated HPLC or UV-Vis

spectroscopy method.

Calculation: The solubility is reported in units such as mg/mL or µM.

Conclusion
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4-Bromo-3-methyl-1H-indazole is a well-defined chemical entity with a distinct set of

physicochemical properties. Its moderate lipophilicity, solid-state nature, and characteristic

spectroscopic fingerprint make it a versatile building block for synthetic chemistry. The data and

protocols presented in this guide provide a robust framework for researchers to confidently

identify, handle, and utilize this compound in their work. Adherence to the described analytical

methods and safety precautions is crucial for achieving reliable and safe scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1371564?utm_src=pdf-body
https://www.benchchem.com/product/b1371564?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-methyl-1H-indazole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-methyl-1H-indazole
https://www.sigmaaldrich.com/SG/en/product/ambeedinc/ambh2d6f7233?context=bbe
https://www.chemsrc.com/en/cas/1159511-73-5_29970.html
https://pubchemlite.lcsb.uni.lu/e/compound/44119449
https://www.benchchem.com/product/b1371564#physicochemical-properties-of-4-bromo-3-methyl-1h-indazole
https://www.benchchem.com/product/b1371564#physicochemical-properties-of-4-bromo-3-methyl-1h-indazole
https://www.benchchem.com/product/b1371564#physicochemical-properties-of-4-bromo-3-methyl-1h-indazole
https://www.benchchem.com/product/b1371564#physicochemical-properties-of-4-bromo-3-methyl-1h-indazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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